Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate
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Overview
Description
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate is a complex organic compound with the molecular formula C21H38O9 . This compound is characterized by its multiple ether and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate typically involves the esterification of a polyether diol with a suitable carboxylic acid derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ethers.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate involves its interaction with various molecular targets. The ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecan-1-oate: This compound has a similar structure but with a shorter carbon chain.
Di-sec-butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate: Another similar compound with different ester groups.
Uniqueness
Butyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxaicosan-1-oate is unique due to its specific combination of ester and ether groups, which confer distinct chemical properties and reactivity. Its longer carbon chain also differentiates it from similar compounds, potentially offering different physical and chemical characteristics .
Properties
CAS No. |
5331-76-0 |
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Molecular Formula |
C21H38O9 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
butyl 2-[2-(2-octan-2-yloxycarbonyloxyethoxy)ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C21H38O9/c1-5-7-9-10-11-17(3)29-20(23)27-15-13-25-14-16-28-21(24)30-18(4)19(22)26-12-8-6-2/h17-18H,5-16H2,1-4H3 |
InChI Key |
HMOZXRZWMUOFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
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